molecular formula C12H12N2O3S B3491349 2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3491349
M. Wt: 264.30 g/mol
InChI Key: CQRIBROHPZSWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that combines the structural features of furan and thiophene rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE typically involves the condensation of furan and thiophene derivatives. One common method includes the use of a furan-2-ylmethylamine and thiophene-3-carboxylic acid derivative under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The compound’s anti-inflammatory effects could be attributed to its inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 2-ACETAMIDO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
  • 2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]FURAN-3-CARBOXAMIDE
  • 2-ACETAMIDO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Uniqueness

2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is unique due to its combined furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and enhances its potential biological activities.

Properties

IUPAC Name

2-acetamido-N-(furan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8(15)14-12-10(4-6-18-12)11(16)13-7-9-3-2-5-17-9/h2-6H,7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRIBROHPZSWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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